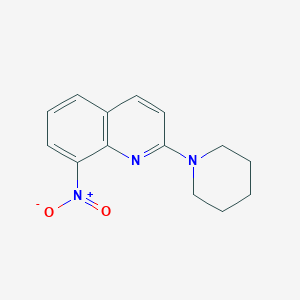
8-Nitro-2-piperidin-1-ylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-2-piperidin-1-ylquinoline is a chemical compound with the molecular formula C14H15N3O2. It is a derivative of quinoline, a class of compounds that are important in the pharmaceutical industry .
Synthesis Analysis
The synthesis of this compound and its derivatives could involve intra- and intermolecular reactions . Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Mecanismo De Acción
The mechanism of action of 8-Nitro-2-piperidin-1-ylquinoline involves the inhibition of specific enzymes through the formation of covalent bonds with key amino acid residues. This inhibition can result in the modulation of various signaling pathways, leading to changes in cellular behavior and function.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific enzymes and pathways targeted. These effects can include changes in cell proliferation, apoptosis, and differentiation, as well as alterations in cellular metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 8-Nitro-2-piperidin-1-ylquinoline in lab experiments is its potency and specificity, which allows for precise targeting of specific enzymes and signaling pathways. However, this compound can also have off-target effects and may not be suitable for use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research involving 8-Nitro-2-piperidin-1-ylquinoline. These include the development of new synthetic methods for producing this compound, the identification of additional target enzymes and pathways, and the exploration of potential therapeutic applications in various disease states. Additionally, further studies may be needed to fully understand the biochemical and physiological effects of this compound and to optimize its use in experimental systems.
Métodos De Síntesis
The synthesis of 8-Nitro-2-piperidin-1-ylquinoline involves several steps, including the reaction of 2-chloroquinoline with piperidine, followed by nitration and reduction. The resulting compound is purified through column chromatography and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
One of the primary applications of 8-Nitro-2-piperidin-1-ylquinoline is in the study of various biological processes, including protein-protein interactions and enzyme activity. This compound has been shown to be a potent inhibitor of several key enzymes involved in cellular signaling pathways, making it a valuable tool for investigating the mechanisms underlying these processes.
Propiedades
IUPAC Name |
8-nitro-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-17(19)12-6-4-5-11-7-8-13(15-14(11)12)16-9-2-1-3-10-16/h4-8H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMZIKCSVMFQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3[N+](=O)[O-])C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

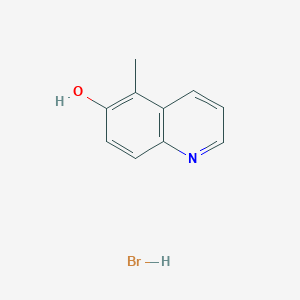
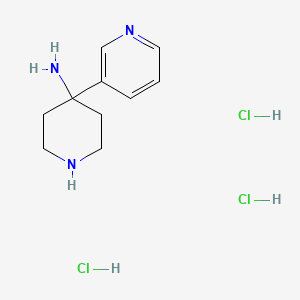

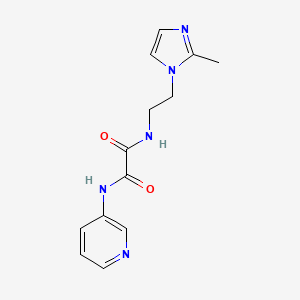
![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2900904.png)
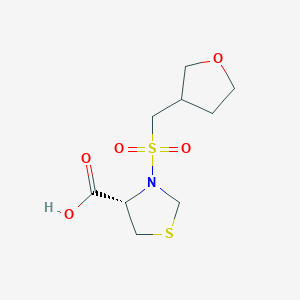
![Di-tert-butyl 4,6-dihydropyrrolo[3,4-c]pyrrole-2,5(1h,3h)-dicarboxylate](/img/structure/B2900906.png)
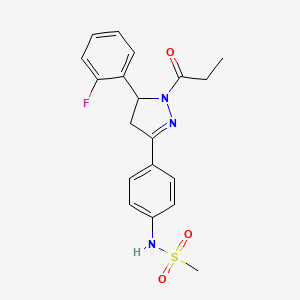

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2900909.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2900910.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acetamide](/img/structure/B2900912.png)

